molecular formula C17H19NO B2767702 1-Cyclobutyl-2-(naphthalen-1-yloxymethyl)aziridine CAS No. 2411226-40-7

1-Cyclobutyl-2-(naphthalen-1-yloxymethyl)aziridine

Cat. No.: B2767702
CAS No.: 2411226-40-7
M. Wt: 253.345
InChI Key: UKFFNCVETLTLAY-UHFFFAOYSA-N
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Description

“1-Cyclobutyl-2-(naphthalen-1-yloxymethyl)aziridine” is a compound that contains a cyclobutyl group, an aziridine group, and a naphthalene group . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . Aziridines are three-membered cyclic compounds containing nitrogen . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the three-dimensional shape influenced by the cyclobutyl and aziridine rings and the planar naphthalene group. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aziridine ring, which is strained and therefore reactive . The naphthalene group could also participate in electrophilic aromatic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its cyclobutyl, aziridine, and naphthalene groups. For example, its polarity would be influenced by the presence of the polar aziridine group .

Properties

IUPAC Name

1-cyclobutyl-2-(naphthalen-1-yloxymethyl)aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-9-16-13(5-1)6-3-10-17(16)19-12-15-11-18(15)14-7-4-8-14/h1-3,5-6,9-10,14-15H,4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFFNCVETLTLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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